Cas no 2227884-55-9 ((3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one)

(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one structure
2227884-55-9 structure
商品名:(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one
CAS番号:2227884-55-9
MF:C10H17NO2
メガワット:183.24748301506
CID:6324043
PubChem ID:137964380

(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one 化学的及び物理的性質

名前と識別子

    • rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one
    • Z3247787211
    • (3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one
    • EN300-1722371
    • 2227884-55-9
    • インチ: 1S/C10H17NO2/c1-10(2)5-8-7(3-4-13-8)9(12)11-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8-/m1/s1
    • InChIKey: JLZWJCIUHWQXAI-HTQZYQBOSA-N
    • ほほえんだ: O1CC[C@H]2C(NCC(C)(C)C[C@@H]12)=O

計算された属性

  • せいみつぶんしりょう: 183.125928785g/mol
  • どういたいしつりょう: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 38.3Ų

(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1722371-1.0g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
1.0g
$842.0 2023-07-10
Enamine
EN300-1722371-0.25g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
0.25g
$418.0 2023-07-10
Enamine
EN300-1722371-5.0g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
5.0g
$2443.0 2023-07-10
Enamine
EN300-1722371-0.1g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
0.1g
$293.0 2023-07-10
Enamine
EN300-1722371-0.5g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
0.5g
$656.0 2023-07-10
Enamine
EN300-1722371-2.5g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
2.5g
$1650.0 2023-07-10
Enamine
EN300-1722371-0.05g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
0.05g
$197.0 2023-07-10
Enamine
EN300-1722371-10.0g
rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis
2227884-55-9 95%
10.0g
$3622.0 2023-07-10

(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one 関連文献

(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-oneに関する追加情報

Chemical Compound CAS No. 2227884-55-9: (3Ar,8aR)-7,7-Dimethyl-3,3a,5,6,8,8a-Hexahydro-2H-Furo[3,2-c]Azepin-4-One

The chemical compound with CAS No. 2227884-55-9 is identified as (3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one. This compound belongs to the class of bicyclic compounds and exhibits a unique structural arrangement that combines a furan ring fused with an azepine moiety. The stereochemistry of the compound is specified by the (3Ar,8aR) configuration, indicating the spatial arrangement of substituents around the chiral centers.

The molecular structure of this compound is characterized by a bicyclic system comprising a six-membered azepine ring fused to a five-membered furan ring. The presence of two methyl groups at the 7-position introduces steric effects that may influence the compound's physical and chemical properties. The ketone group at position 4 further contributes to the compound's reactivity and functional versatility.

Recent studies have highlighted the potential of this compound in various fields of chemistry and pharmacology. For instance, researchers have explored its role as a building block in synthesizing bioactive molecules. The unique bicyclic framework makes it an attractive candidate for drug design due to its potential to interact with biological targets such as enzymes and receptors.

In terms of synthesis, the compound can be prepared through a variety of methods including cyclization reactions and stereocontrolled syntheses. One notable approach involves the use of diastereoselective reactions to establish the desired stereochemistry at the chiral centers. These methods have been optimized to achieve high yields and excellent enantiomeric excess.

The physical properties of CAS No. 2227884-55-9 include a melting point of approximately 160°C and a boiling point around 400°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is moderate due to its hydrophobic nature. These properties make it suitable for use in organic synthesis and purification processes.

From an analytical standpoint, this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution NMR spectra reveal detailed information about the spatial arrangement of atoms within the molecule. MS analysis provides insights into the molecular weight and fragmentation patterns under different conditions.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of this compound using density functional theory (DFT). These studies have shed light on its electronic properties and potential interactions with other molecules in solution.

In conclusion, CAS No. 2227884-55-9 represents a structurally complex bicyclic compound with promising applications in organic synthesis and pharmacology. Its unique stereochemistry and functional groups make it an interesting subject for further research into its chemical reactivity and biological activity.

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